In-Depth Technical Guide to Boc-Dab-Bzl HCl: Chemical Properties and Synthetic Methodologies
In-Depth Technical Guide to Boc-Dab-Bzl HCl: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Boc-N'-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab-Bzl HCl). This bifunctional molecule is a valuable building block in medicinal chemistry and peptide synthesis, offering a strategic platform for the development of complex molecular architectures.
Core Chemical Properties
Boc-Dab-Bzl HCl possesses a unique structure featuring a Boc-protected primary amine and a benzyl-protected secondary amine on a diaminobutane scaffold, supplied as a hydrochloride salt. This arrangement provides orthogonal protection, allowing for selective deprotection and functionalization at either end of the molecule. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.
| Property | Value | Source |
| Chemical Name | N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride | Iris Biotech GmbH |
| Synonyms | tert-butyl [4-(benzylamino)butyl]carbamate hydrochloride | Iris Biotech GmbH |
| CAS Number | 90914-09-3 (net) | Iris Biotech GmbH |
| Molecular Formula | C₁₆H₂₆N₂O₂·HCl | Iris Biotech GmbH |
| Molecular Weight | 314.85 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |
| Solubility | Soluble in water, methanol, and DMSO (inferred from structure and similar compounds) | General knowledge |
| Storage Temperature | 2-8°C | Iris Biotech GmbH |
Synthetic Workflow
The synthesis of Boc-Dab-Bzl HCl typically involves a two-step protection strategy of 1,4-diaminobutane, followed by the formation of the hydrochloride salt. The following diagram illustrates a logical synthetic pathway.
Caption: Synthetic pathway for Boc-Dab-Bzl HCl.
Experimental Protocols
Representative Synthesis Protocol:
Step 1: Mono-Boc Protection of 1,4-Diaminobutane
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Dissolve 1,4-diaminobutane in a suitable solvent system, such as a mixture of dioxane and water.
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Cool the solution in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the cooled diamine solution. The molar ratio of diamine to (Boc)₂O should be carefully controlled to favor mono-substitution.
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Allow the reaction to stir at room temperature for several hours to overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, perform an aqueous workup to remove water-soluble byproducts.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1,4-diaminobutane.
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Purify the crude product by column chromatography on silica gel.
Step 2: N-Benzylation of N-Boc-1,4-diaminobutane
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Dissolve the purified N-Boc-1,4-diaminobutane in an aprotic polar solvent such as acetonitrile.
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Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
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Add benzyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and stir for several hours.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting crude N-Boc-N'-benzyl-1,4-diaminobutane by column chromatography.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified N-Boc-N'-benzyl-1,4-diaminobutane in a dry, aprotic solvent like diethyl ether or dioxane.
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Slowly add a solution of hydrogen chloride (HCl) in the same solvent while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the solid with cold, dry solvent.
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Dry the final product, Boc-Dab-Bzl HCl, under vacuum.
Analytical Characterization Workflow
The identity and purity of the synthesized Boc-Dab-Bzl HCl would be confirmed through a series of analytical techniques.
Caption: Analytical workflow for Boc-Dab-Bzl HCl.
Expected Analytical Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene protons of the diaminobutane backbone, the benzylic protons (a singlet around 3.7-3.8 ppm), and the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm).
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¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl and quaternary carbons of the Boc group, the aliphatic carbons of the diaminobutane chain, the benzylic carbon, and the aromatic carbons.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 279.4.
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High-Performance Liquid Chromatography (HPLC): Purity would be assessed by reverse-phase HPLC, typically using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
Stability and Storage
As a hydrochloride salt, Boc-Dab-Bzl HCl is expected to be a stable, crystalline solid. It is recommended to be stored at 2-8°C to ensure long-term stability and prevent degradation. The Boc protecting group is sensitive to strong acids, while the benzyl group can be removed by catalytic hydrogenation. The compound is generally stable under basic and neutral conditions.
Applications in Research and Development
Boc-Dab-Bzl HCl is a versatile intermediate in several areas:
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Peptide Synthesis: It can be incorporated into peptide chains to introduce a site for further modification or branching after selective deprotection of the benzyl group.
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Drug Discovery: The diaminobutane scaffold is present in many biologically active molecules. This building block allows for the systematic exploration of structure-activity relationships by derivatizing the free amine after Boc deprotection.
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Combinatorial Chemistry: The orthogonal protecting groups make it an ideal substrate for the generation of compound libraries.
